molecular formula C9H8ClN3O2 B3309975 Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate CAS No. 944709-61-9

Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3309975
CAS No.: 944709-61-9
M. Wt: 225.63 g/mol
InChI Key: COUJZDRXSNRQGU-UHFFFAOYSA-N
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Description

Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate is a versatile chemical scaffold in medicinal chemistry and organic synthesis. The presence of both a reactive chloro substituent and an ester functional group makes it a valuable synthetic intermediate for constructing more complex molecular architectures . This compound is part of the imidazopyrimidine family, a class of nitrogen-containing fused heterocycles recognized for a broad spectrum of biological activities, which has established them as privileged structures in drug discovery . The chloro group at the 4-position is a key handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, and alkyl substituents . Concurrently, the ester group offers opportunities for hydrolysis to the carboxylic acid or for further transformations, providing a pathway to diverse amide derivatives . This bifunctional reactivity allows researchers to efficiently generate libraries of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases, where related heterocyclic systems have demonstrated potent biological effects . This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-7-4-11-5-13(7)8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUJZDRXSNRQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=NC=C2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659993
Record name Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-61-9
Record name Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944709-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts, such as trifluoroacetic acid (TFA), to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of solvents such as ethanol or dichloromethane and temperature control.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states and functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate has been studied for its anticancer properties. Research indicates that derivatives of imidazo[1,5-a]pyrimidines demonstrate inhibitory effects on various cancer cell lines. For instance, certain analogs have shown selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a target involved in cancer cell proliferation and survival pathways .

1.2 Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. In particular, studies have highlighted its role as an inhibitor of tryptophan dioxygenase, an enzyme implicated in immune modulation and cancer progression . The structure-activity relationship (SAR) studies reveal that modifications to the imidazo[1,5-a]pyrimidine scaffold can enhance potency and selectivity against target enzymes.

Structure-Activity Relationship (SAR)

2.1 Key Findings from SAR Studies
The SAR analysis of this compound derivatives has provided insights into the relationship between chemical structure and biological activity:

Substituent Activity Remarks
Chlorine at position 4Moderate inhibition of PI3KγEnhances lipophilicity
Alkyl substitutions at position 5Increased potencyImproves binding affinity
Aromatic groups at position 8Variable activityDependent on electronic effects

These findings suggest that specific modifications can lead to enhanced therapeutic profiles.

Case Studies

3.1 Discovery of Selective PI3Kγ Inhibitors
A study demonstrated that derivatives based on this compound exhibited potent inhibition of PI3Kγ with IC50 values in the low nanomolar range. The most promising compounds showed over 600-fold selectivity for PI3Kγ compared to other isoforms . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

3.2 Development as Antitumor Agents
In another case study, a series of imidazo[1,5-a]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the imidazo[1,5-a]pyrimidine core .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate 944709-61-9 C₉H₈ClN₃O₂ Cl (4), COOEt (3) Core structure for kinase inhibitor intermediates
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 1708401-38-0 C₉H₉ClN₄O₂ Cl (5), NH₂ (2), COOEt (3) Amino group enhances hydrogen bonding; potential for dual kinase inhibition
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 832138-80-4 C₁₀H₈F₃N₃O₂ CF₃ (7), COOEt (3) Trifluoromethyl improves metabolic stability and lipophilicity
Ethyl 5-(4-ethylphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate 1403602-98-1 C₁₈H₁₈N₃O₃ 4-EtPh (5), OH (7), COOEt (3) Hydroxyl group increases polarity; aryl substituents enhance target binding
Ethyl 7-(4-chlorophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate - C₂₁H₁₇ClN₄O₂ ClPh (7), anilinyl (2), COOEt (3) Dual substituents optimize ATP-pocket binding in kinase inhibitors
Physical Properties
  • Ethyl 7-(4-chlorophenyl) derivatives: Melt at 245–246°C due to increased rigidity from aryl groups .
Spectroscopic Data
  • ¹H NMR :
    • Ethyl esters across analogs show characteristic quartets at δ 4.14–4.48 ppm (OCH₂CH₃) and triplets at δ 1.23–1.45 ppm (CH₃) .
    • Aromatic protons vary: Ethyl 7-(trifluoromethyl) derivatives exhibit downfield shifts (δ 7.60–8.83 ppm) due to electron-withdrawing CF₃ .

Key Research Findings

Substituent-Driven Activity : Chlorine at position 4 (imidazo) or 5 (pyrazolo) enhances electrophilicity, critical for covalent kinase inhibition .

Stereochemical Complexity : Reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate yields stereoisomers (syn/anti), with computational studies confirming conformational preferences .

SAR Insights :

  • Ester vs. Amide : Amide replacements (e.g., in B-Raf inhibitors) reduce metabolic clearance by 70% .
  • Aryl Substituents : 4-Chlorophenyl or trifluoromethyl groups at position 7 improve target affinity and solubility .

Biological Activity

Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure that combines an imidazole ring with a pyrimidine ring. The presence of the chloro substituent and the carboxylate group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can modulate enzymatic activities and receptor functions, potentially influencing various signaling pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular functions, thereby altering metabolic pathways.
  • Receptor Binding : It can bind to various receptors, affecting their activity and downstream signaling.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens.
  • Antiviral Properties : Preliminary findings suggest potential antiviral effects, although further investigation is required.
  • Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits replication of certain viruses
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Potential

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through activation of caspase pathways. The IC50 values observed were in the micromolar range, suggesting significant potency against specific tumor types.

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
H1975 (Lung)15.2
SKOV-3 (Ovarian)12.0

Synthesis and Derivatives

The synthesis of this compound involves cyclization reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity and selectivity towards specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate

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